U5-Peptide

Description

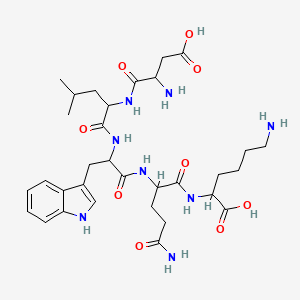

Structure

2D Structure

Properties

IUPAC Name |

6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFYSAXLDCODRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies for U5-Peptide and Analogs

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique introduced by Merrifield, is the predominant method for synthesizing peptides nih.gov. This approach involves the stepwise assembly of amino acids onto an insoluble solid support, typically a polymeric resin nih.gov. The key advantage of SPPS is the simplification of purification steps, as excess reagents and by-products are removed by washing the solid support after each reaction cycle. SPPS proceeds generally in the C-terminal to N-terminal direction, with the first amino acid anchored to the resin via its C-terminus.

The general SPPS cycle involves repetitive steps of deprotection of the N-terminal protecting group of the resin-bound amino acid or peptide chain, followed by coupling of the next protected amino acid, and subsequent washing steps. The choice of protecting groups and the solid support are critical for the success and efficiency of the synthesis.

Fmoc-based SPPS Techniques

Fmoc-based SPPS is currently the most widely employed strategy for solid-phase peptide synthesis. This method utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-alpha protection of incoming amino acids. The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, such as piperidine, under mild conditions. This orthogonality with acid-labile side-chain protecting groups (commonly tert-butyl-based) makes Fmoc chemistry suitable for the synthesis of peptides containing acid-sensitive residues or modifications.

The synthesis of a peptide like this compound (DLWQK) using Fmoc-based SPPS would involve sequentially coupling Fmoc-Lys(side-chain protection)-OH, Fmoc-Gln(side-chain protection)-OH, Fmoc-Trp(side-chain protection)-OH, Fmoc-Leu-OH, and Fmoc-Asp(side-chain protection)-OH to the resin-bound growing peptide chain. After the final amino acid coupling, the peptide is cleaved from the resin and simultaneously deprotected of its side-chain protecting groups using a mild acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers. Fmoc chemistry is particularly advantageous for synthesizing peptides containing residues prone to side reactions under acidic conditions used in Boc chemistry.

Boc-based SPPS Techniques

Boc-based SPPS was historically the first widely used solid-phase peptide synthesis method. This strategy employs the tert-butyloxycarbonyl (Boc) group for temporary N-alpha protection, which is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA). Side-chain functional groups are protected with acid-stable protecting groups, often benzyl-based.

For the synthesis of this compound (DLWQK) using Boc-based SPPS, Boc-Lys(side-chain protection)-OH, Boc-Gln(side-chain protection)-OH, Boc-Trp(side-chain protection)-OH, Boc-Leu-OH, and Boc-Asp(side-chain protection)-OH would be coupled sequentially to the resin. Cleavage of the peptide from the resin and removal of side-chain protecting groups typically requires strong acid treatment, such as anhydrous hydrogen fluoride (B91410) (HF). While effective, the harsh acidic conditions of Boc chemistry can lead to side reactions, particularly with sensitive amino acids like tryptophan and aspartic acid, which are present in this compound.

Automation in SPPS

The repetitive nature of the SPPS cycle makes it highly amenable to automation nih.gov. Automated peptide synthesizers streamline the deprotection, coupling, and washing steps, leading to increased efficiency, reproducibility, and throughput. Automation minimizes manual errors and allows for the simultaneous synthesis of multiple peptides.

Modern automated synthesizers incorporate features such as precise reagent delivery, controlled reaction times and temperatures, and in-line monitoring. Microwave irradiation is an advanced technology often integrated into automated SPPS systems to accelerate coupling and deprotection reactions, which can improve synthesis efficiency and purity, especially for challenging sequences. The application of automation to the synthesis of this compound and its analogs allows for rapid access to libraries of related peptides for research and development.

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is based on traditional organic chemistry in solution nih.gov. In LPPS, amino acids are coupled sequentially in a homogeneous solution, and intermediates are purified after each coupling step nih.gov. This method is generally more suitable for the synthesis of shorter peptides (typically ≤10-15 amino acids) due to the challenges associated with handling and purifying larger, less soluble peptide intermediates nih.gov.

For a pentapeptide like this compound (DLWQK), LPPS could be a viable synthesis strategy, particularly for large-scale production where purification methods like crystallization can be employed. LPPS offers flexibility in the choice of protecting groups and reaction conditions. However, it can be more labor-intensive and time-consuming compared to SPPS, especially for sequences that require multiple purification steps.

Chemo-Enzymatic Peptide Synthesis (CEPS)

Chemo-Enzymatic Peptide Synthesis (CEPS) utilizes enzymes, typically proteases or hydrolases, to catalyze the formation of peptide bonds. This approach offers a milder and more environmentally friendly alternative to purely chemical synthesis, often avoiding the need for extensive protection and deprotection steps. Enzymes can exhibit high stereo- and regioselectivity, which can be advantageous for synthesizing peptides with specific modifications or challenging sequences.

CEPS can be employed in various formats, including synthesis in aqueous or organic media, and can involve free enzymes or immobilized enzymes. While CEPS has shown promise for the synthesis of various peptides, including longer sequences, its application to the synthesis of specific peptides like this compound (DLWQK) would depend on the availability or engineering of enzymes capable of catalyzing the required peptide bond formations efficiently and selectively, considering the specific amino acid sequence. Research in this area focuses on identifying and engineering enzymes for broader substrate specificity and improved performance in synthesis.

Advanced Synthesis Technologies

Beyond the classical SPPS and LPPS methods, several advanced technologies are being explored and developed to improve peptide synthesis efficiency, sustainability, and the ability to synthesize complex structures nih.gov. These include:

Microwave-Assisted Peptide Synthesis: As mentioned earlier, microwave irradiation is increasingly integrated into automated SPPS systems to accelerate reaction kinetics, reduce reaction times, and improve yields and purity, particularly for difficult couplings.

Continuous Flow Peptide Synthesis: This approach involves performing peptide synthesis in a continuous flow reactor rather than in batches. Continuous flow systems offer advantages in terms of reaction control, heat transfer, and potential for automation and scalability.

Ligation Strategies: For the synthesis of longer peptides or small proteins, chemical ligation techniques, such as Native Chemical Ligation (NCL), are employed to couple unprotected or partially protected peptide fragments that are typically synthesized by SPPS. While this compound is a short peptide, ligation strategies are relevant for synthesizing larger analogs or conjugates containing the this compound sequence.

Hybrid SPPS/LPPS Approaches: Combining aspects of both solid-phase and liquid-phase synthesis can offer synergistic benefits, leveraging the advantages of each method for specific stages of the synthesis.

Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis is a widely adopted technique, particularly in SPPS, that significantly accelerates reaction kinetics during amino acid coupling and deprotection steps. By applying microwave energy, synthesis times can be dramatically reduced compared to conventional methods, often completing coupling reactions in minutes. This technique can also lead to improved crude peptide purity and is particularly beneficial for the synthesis of challenging sequences that may be prone to aggregation or incomplete reactions under standard conditions. The precise heating provided by microwave irradiation contributes to its effectiveness.

Molecular Hiving™

Molecular Hiving™ is an innovative tag-assisted liquid-phase peptide synthesis (LPPS) technology. Developed as an alternative to traditional SPPS, this method utilizes a soluble, hydrophobic tag attached to the growing peptide chain. The synthesis reactions are performed in solution, offering advantages such as homogeneous reaction mixtures. Purification steps, which are critical in peptide synthesis, are streamlined through efficient aqueous extraction or diafiltration to remove excess reagents and byproducts. Molecular Hiving™ is presented as a sustainable and scalable approach to peptide manufacturing, aiming to reduce solvent consumption and waste compared to conventional SPPS.

Post-Synthetic Modifications and Derivatization for Research Utility

Following chemical synthesis, peptides can undergo various post-synthetic modifications and derivatizations. These alterations can significantly influence a peptide's structural conformation, stability, biological activity, and provide handles for further functionalization, thereby expanding their utility in research.

Cyclization Strategies

Peptide cyclization involves forming a covalent bond that creates a cyclic structure from a linear peptide chain. This modification can enhance a peptide's stability against enzymatic degradation, improve its binding affinity and selectivity, and help to constrain its conformation to mimic specific secondary structures found in proteins. Common cyclization strategies include head-to-tail cyclization (forming an amide bond between the N- and C-termini), terminus-to-side-chain, and side-chain-to-side-chain cyclizations. Specific chemical methods employed for cyclization include the formation of lactam bridges, disulfide bonds between cysteine residues, thioether bonds, and utilizing click chemistry approaches. nih.gov

Introduction of Non-Natural Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy to introduce novel chemical functionalities or to alter the peptide's inherent properties, such as increasing stability or modifying interactions with target molecules. These modified amino acids can be incorporated during the synthesis process. An example illustrating the impact of such a modification is the pVIPR-U5 peptide, a citrullinated version of the pVIPR peptide. Citrullination, the conversion of arginine to citrulline, is a post-translational modification that can be introduced synthetically. Studies on pVIPR-U5 have shown that this modification can drastically alter the peptide's conformation and its interaction with MHC class I molecules like HLA-B27 subtypes, influencing how the peptide is presented and potentially recognized by T cells. This highlights how the introduction of a single non-natural (or modified natural) amino acid can have profound effects on a peptide's structural and biological characteristics.

Bioconjugation Techniques

Bioconjugation refers to the chemical linking of peptides to other molecules, such as fluorescent dyes, biotin (B1667282) tags, therapeutic agents, or nanoparticles. nih.gov This derivatization is widely used in research to create probes for imaging or detection, to develop targeted drug delivery systems, or to immobilize peptides onto surfaces for various assays. A variety of chemical reactions are employed for bioconjugation, including the formation of stable amide bonds, the highly efficient and specific reactions utilized in click chemistry (such as the copper(I)-catalyzed alkyne-azide cycloaddition or strain-promoted azide-alkyne cycloaddition), and thiol-maleimide chemistry, which targets cysteine residues. nih.gov Cysteine residues are often favored targets for site-specific bioconjugation due to the unique reactivity of their thiol group.

Molecular and Structural Biology of U5 Peptide Interactions

Identification and Characterization of Putative Biological Targets

Identifying the biological targets of peptides is a critical step in understanding their functional roles. For U5-related peptides, this has involved various biochemical and biophysical techniques.

Receptor Binding Studies

Receptor binding studies are fundamental in characterizing peptide interactions with specific protein targets, such as cell surface receptors or intracellular proteins. In the context of peptides binding to MHC molecules like HLA-B27, these studies assess the affinity and stability of the peptide-MHC complex. For instance, studies on pVIPR-U5 binding to HLA-B2705 and HLA-B2709 have shown that this citrullinated peptide forms stable complexes with these molecules researchgate.net. The stability of peptide-MHC complexes can be assessed using techniques like flow cytometry, which can detect the presence of peptide-loaded MHC molecules on the cell surface researchgate.net.

Receptor binding studies often involve the use of labeled ligands, such as radiolabeled peptides, to quantify binding affinity and selectivity to receptors expressed on cells or in membrane preparations acs.orggoogle.com. Techniques like saturation experiments and competitive binding tests are employed to determine binding parameters google.com.

Protein-Peptide Interaction Profiling

Protein-peptide interaction profiling aims to identify and characterize the spectrum of proteins that a specific peptide interacts with. This is particularly relevant for understanding the cellular roles of peptides and identifying potential therapeutic targets.

Techniques such as affinity purification coupled with mass spectrometry (AP-MS) are powerful tools for identifying protein interaction partners leibniz-fmp.deacs.org. In this approach, a peptide is typically immobilized or tagged, and cellular lysates are passed over it to capture interacting proteins, which are then identified by mass spectrometry leibniz-fmp.de. Cross-linking mass spectrometry can also be used to profile protein-protein and protein-peptide interactions, providing insights into the spatial proximity of residues within a complex leibniz-fmp.deacs.org.

In the context of the U5 snRNP, protein-protein interactions among the U5-specific proteins are crucial for the assembly and function of the spliceosome nih.gov. Studies have shown stable RNA-free complexes formed by several U5-specific proteins, including the 220kD protein (hPrp8), a 116kD EF-2 homologue, a 200kD RNA unwindase, and a 40kD WD-40 repeat protein nih.gov. The 220kD protein has been shown to bind simultaneously to multiple U5-specific proteins nih.gov.

Nucleic Acid Interactions

Peptides can also interact with nucleic acids (DNA and RNA), influencing processes such as transcription, translation, and splicing. In the case of the U5 snRNP, protein-RNA interactions are fundamental to its function in splicing. The 220kD protein (Prp8 in yeast), a core component of the U5 snRNP, is known to contact both pre-mRNA and U5 snRNA nih.gov.

Studies using techniques like photo-crosslinking have revealed specific interactions between U5-specific proteins and regions of the U5 snRNA cambridge.org. For example, yeast Prp8p interacts with multiple regions of the 5' stem-loop of U5 RNA, while Snu114p contacts an internal loop cambridge.org. These interactions are crucial for stabilizing RNA structures and facilitating the splicing process cambridge.orgnih.gov.

Peptide nucleic acids (PNAs), which have a peptide-like backbone with attached nucleobases, are synthetic molecules that can bind to complementary DNA or RNA sequences rsc.orgpnas.org. While not peptides in the traditional sense, their peptide-like structure highlights the potential for peptide-based scaffolds to interact with nucleic acids rsc.org.

Structural Determinants of Target Recognition

Understanding how U5-peptides recognize their targets at a structural level is key to elucidating their mechanisms of action and for rational design of modified peptides. This involves analyzing the conformation of the peptide in its bound state and mapping the specific residues or regions involved in the interaction interface.

Conformational Analysis of U5-Peptide in Bound States

The conformation of a peptide can change upon binding to its target, and these conformational changes are critical for specific recognition and interaction. Techniques such as X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of peptides in complex with their binding partners rki.deresearchgate.netplos.orgacs.org.

In the context of pVIPR-U5 binding to HLA-B27 subtypes, crystallographic studies have shown that pVIPR-U5 adopts different conformations depending on whether it is bound to HLA-B2705 or HLA-B2709 researchgate.net. The peptide can exist in canonical or non-canonical binding modes, influenced by interactions with residues in the MHC binding groove, such as Asp116 in B2705 and His116 in B2709 rki.deresearchgate.netresearchgate.net. These conformational differences can impact T cell recognition researchgate.net.

For other peptides, such as venom peptides, NMR spectroscopy can reveal the presence of different conformations in solution, even prior to target binding plos.org. The stability of helical conformations in peptides can contribute to their binding affinity for targets like ubiquitin rsc.org.

Elucidation of Biological Mechanisms of Action

Cellular Process Regulation

Apoptosis and Cell Survival Pathways

Inhibition of UCH-L5 by the U5-Peptide directly impacts cellular survival by inducing apoptosis. The primary mechanism involves the disruption of the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins. nih.govnih.gov This buildup causes significant proteotoxic stress, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. nih.govnih.gov

Studies on UCH-L5 inhibition have demonstrated the activation of caspase-dependent apoptosis. nih.govresearchgate.net The process appears to proceed via the intrinsic (mitochondrial) pathway, evidenced by the cleavage of initiator caspase-9 and executioner caspase-3. researchgate.net Furthermore, silencing of the UCHL5 gene has been shown to induce apoptosis through the activation of the Bax/Bcl-2 pathway, key regulators of mitochondrial integrity. e-century.us The anti-tumor activity of UCH-L5 inhibitors is linked to this induction of caspase-dependent apoptosis, which can overcome resistance to other proteasome inhibitors like bortezomib. nih.gov This apoptotic response is often associated with increased oxidative stress and the activation of Jun-N-terminal kinase (JNK) signaling. nih.gov

Enzymatic Activity Modulation (e.g., inhibition, activation)

The this compound was rationally designed to selectively inhibit the enzymatic activity of UCH-L5. nih.govnih.gov UCH-L5 is a cysteine protease that removes ubiquitin from substrates, a crucial step in regulating proteasomal degradation. frontiersin.org The this compound, particularly in its cyclic form which offers greater stability, demonstrates a potent inhibitory effect on UCH-L5 with low micromolar IC50 values. nih.govnih.gov

The mechanism of inhibition involves the peptide competing with activity-based probes, such as Ubiquitin-Vinyl-Methyl-Ester (UbVME), for binding to UCH-L5. nih.govnih.govresearchgate.net This suggests the peptide binds in a manner that blocks the deubiquitinating function of the enzyme. nih.govnih.gov A key feature of this this compound is its selectivity. It preferentially inhibits UCH-L5 over other members of the ubiquitin C-terminal hydrolase family, such as UCH-L1 and UCH-L3, and another DUB, BAP1. nih.govresearchgate.net

| Enzyme Target | Effect of 10 µM Peptide | Observed IC50 Value | Reference |

|---|---|---|---|

| UCH-L5 | Clear Inhibition | Low micromolar | nih.govnih.gov |

| UCH-L1 | No Inhibition | > 100 µM | nih.gov |

| UCH-L3 | No Inhibition | Not reported | researchgate.net |

| BAP1 | Slight Reduction in Labeling | Not reported | nih.govresearchgate.net |

Gene Expression and Transcriptional Regulation

The activity of UCH-L5 and its subsequent inhibition by the this compound have significant downstream effects on gene expression and transcriptional regulation. UCH-L5 itself is involved in several signaling pathways that control gene transcription. For instance, UCH-L5 can activate the Wnt/β-catenin signaling pathway by positively regulating the expression of β-catenin. nih.gov This pathway controls the transcription of a host of genes involved in cell proliferation, such as CyclinD1 and C-myc. nih.gov

Inhibition of UCH-L5 can, therefore, alter these pathways. Treatment of cancer cells with a UCH-L5 inhibitor modulated genes associated with the p53 pathway, cell cycle control, and MAPK signaling. researchgate.net Furthermore, UCH-L5 has been shown to regulate the NF-κB signaling pathway by interacting with the inhibitor of κB (IκB). nih.gov In fruit flies, UCH-L5 is a positive regulator of the Immune deficiency (IMD) signaling pathway, where its absence leads to a drastic decrease in the transcription of antimicrobial peptide genes. imrpress.com The role of UCH-L5 extends to epigenetic mechanisms, as it is a component of the INO80 chromatin remodeling complex, which directly influences DNA accessibility and gene transcription. e-century.uswikipedia.org Short peptides, in general, can regulate gene expression by interacting directly with DNA or histone proteins, suggesting a potential mechanism for downstream effects following enzymatic inhibition. mdpi.comnih.gov

In Vitro Research Models and Methodologies

Cell Line-Based Assays

Cell lines offer a reproducible and convenient system for studying the effects of U5-Peptide on specific cell types. Various cell line-based assays have been employed to analyze the presentation of this compound by HLA-B27 subtypes and the subsequent cellular responses.

Reporter Gene Assays

Information regarding the specific use of reporter gene assays in the context of this compound was not found in the consulted literature.

Immunofluorescence and Confocal Microscopy for Localization Studies

While structural studies utilizing techniques such as X-ray crystallography have provided detailed insights into the binding conformation of pVIPR-U5 within the peptide-binding groove of HLA-B27 molecules fluoroprobe.comnih.govnih.govnih.gov, specific applications of immunofluorescence and confocal microscopy for cellular localization studies of this compound were not explicitly detailed in the available search results. These techniques could potentially be used to visualize the cellular distribution of labeled peptide or its interaction with MHC molecules on the cell surface.

Biochemical Assays (e.g., enzyme activity, binding kinetics)

Biochemical assays have been instrumental in characterizing the interaction between this compound, particularly pVIPR-U5 (RRKWURWHL; U = citrulline), and HLA-B27 subtypes, specifically B2705 and B2709 fluoroprobe.comnih.govnih.gov. These subtypes differ by a single residue (Asp-116 in B2705 and His-116 in B2709) within the peptide binding groove, which significantly influences peptide presentation nih.gov.

Studies have shown that pVIPR-U5 is presented by both B2705 and B2709 in distinct conformations fluoroprobe.comnih.gov. The binding modes differ significantly from each other and from the conformations of the non-citrullinated peptide in a given subtype fluoroprobe.com. Biochemical analysis, supported by crystallographic data, revealed details of the peptide-MHC interactions, including hydrogen bonds and anchoring points within the binding groove nih.govnih.gov.

For instance, the citrullination of Arg5 in pVIPR-U5 leads to the loss of the positive charge, which impacts its interaction with the binding groove nih.gov. In B2705, pVIPR-U5 binds in a canonical "p4" conformation, with the citrulline residue partially solvent-exposed nih.gov. In contrast, in B2709, pVIPR-U5 adopts a non-canonical "p6" binding mode, where the citrulline side chain is embedded within the binding groove and forms a hydrogen bond with His-116 of the heavy chain nih.govnih.gov.

Biochemical assessments of peptide binding characteristics have been performed, highlighting how small changes within the peptide binding groove can impact the biophysical and biochemical properties of the MHC molecules nih.gov.

Flow Cytometry for Cellular Responses

Flow cytometry has been utilized to analyze the cellular responses related to this compound presentation. Specifically, flow cytometric analysis has been employed to assess the reactivity of monoclonal antibodies with cell lines expressing HLA-B27 molecules loaded with pVIPR-U5 fluoroprobe.com. This method allows for the quantitative evaluation of peptide-MHC complex formation on the cell surface.

Furthermore, standard 51Cr-release assays, often analyzed or complemented by flow cytometry, have been used to measure the cytotoxic activity of T lymphocyte (CTL) lines stimulated by pVIPR-U5 presented by different HLA-B27 subtypes. These assays demonstrate that the presentation of citrullinated peptides can influence immune responses and CTL recognition fluoroprobe.comnih.gov. Flow cytometry can confirm the stable binding of pVIPR-U5 to HLA-B27 subtypes on the cell surface during such functional assays.

An example of flow cytometry application is the analysis of monoclonal antibody reactivity (MARB3 and ME1) with BM36.1 cell lines expressing B2705 or B2709, either devoid of peptide or loaded with pVIPR-U5 fluoroprobe.com. MARB3 reactivity is dependent on the presence of a peptide in the binding groove, while ME1 detects HLA-B27 antigens regardless of peptide loading.

Primary Cell Culture Systems

Primary cell culture systems have been relevant in studying the immune response to this compound. CTL lines stimulated by pVIPR have been derived from peripheral blood mononuclear cells (PBMCs) of patients, which can be considered a form of primary cell culture system. These CTL lines were then used as effector cells in in vitro assays, such as the 51Cr-release assay, to evaluate their reactivity against target cells presenting this compound.

These studies using primary CTLs have provided insights into how T-cell recognition is influenced by the differential presentation of citrullinated peptides by HLA-B27 subtypes fluoroprobe.com.

Organoid and 3D Culture Models

Information regarding the use of organoid or 3D culture models in the study of this compound was not found in the consulted literature.

Recombinant Protein-Based Interaction Assays

Recombinant protein-based interaction assays are fundamental techniques employed to investigate the binding affinities, kinetics, and stoichiometry of interactions between the this compound (or U5 snRNP-associated peptides/proteins) and other protein partners. These methods often utilize purified recombinant proteins, allowing for controlled and detailed analysis of specific molecular interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to monitor biomolecular interactions in real-time. proteogenix.science It is particularly valuable for studying protein-protein and protein-peptide interactions. proteogenix.sciencenih.govresearchgate.net In SPR, one interacting molecule (the ligand, e.g., a U5-associated protein or a this compound) is immobilized onto a sensor chip surface. proteogenix.science The binding partner (the analyte, e.g., another protein or peptide) is then flowed over the surface. proteogenix.science Binding events cause a change in the refractive index at the chip surface, which is detected as a change in the SPR signal (response units, RU). proteogenix.science

SPR allows for the quantitative analysis of interaction parameters, including association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD). nih.gov Studies have utilized synthetic peptides, mimicking intracellular protein domains, immobilized on sensor chips to study interactions with putative binding proteins via SPR. nih.gov This approach is applicable to investigating interactions involving this compound or peptides derived from U5 snRNP proteins with their binding partners. While SPR offers real-time measurement, it requires the immobilization of one binding partner, which can potentially affect its activity or conformation. bitesizebio.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a molecular binding event. bitesizebio.comcam.ac.uk It is widely used to study interactions between various molecules, including proteins and peptides. bitesizebio.comcam.ac.ukprotocols.io In a typical ITC experiment, a solution of the ligand (e.g., this compound or a binding partner) is titrated into a solution of the binding partner (e.g., a U5-associated protein) in a calorimeter cell. bitesizebio.comprotocols.io As binding occurs, heat changes are detected and measured. bitesizebio.com

ITC provides a comprehensive thermodynamic profile of the interaction in a single experiment, yielding not only the binding affinity (KD) but also the stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). bitesizebio.com A significant advantage of ITC is that it is a label-free technique and does not require immobilization of either binding partner, thus minimizing potential artifacts. bitesizebio.comprotocols.io ITC has been employed in studies investigating interactions relevant to the U5 snRNP complex. harvard.edu While powerful, ITC is generally considered a low-throughput technique compared to some other binding assays. bitesizebio.com

Pull-down Assays

Pull-down assays are in vitro affinity purification methods used to identify and validate physical interactions between two or more proteins. thermofisher.comfishersci.co.uksigmaaldrich.com This technique typically involves using a "bait" protein, often tagged with an affinity tag (e.g., GST, His tag, or biotin), which is immobilized on a solid support (e.g., agarose (B213101) beads). thermofisher.comfishersci.co.uksigmaaldrich.com A cell lysate or protein mixture containing the putative "prey" protein is then incubated with the immobilized bait. thermofisher.comfishersci.co.uk Proteins that interact with the bait are captured on the beads and can be subsequently eluted and detected, commonly by Western blot or mass spectrometry. thermofisher.comsigmaaldrich.com

Pull-down assays are valuable for confirming suspected protein-protein interactions and for screening for novel binding partners of a protein of interest. thermofisher.com Biotinylated peptides can serve as bait in pull-down experiments to identify interacting proteins. fishersci.co.ukresearchgate.net This method has been applied in studying protein interactions within the U4/U6.U5 tri-snRNP complex, utilizing techniques such as GST pull-down assays. nih.govembopress.org

Nucleic Acid-Based Assays (e.g., Electrophoretic Mobility Shift Assay, ChIP)

Nucleic acid-based assays are crucial for investigating the interactions between proteins and nucleic acids, which are central to the function of ribonucleoprotein complexes like the U5 snRNP.

Electrophoretic Mobility Shift Assay (EMSA)

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is an in vitro technique used to detect protein-nucleic acid interactions. creative-biolabs.comwikipedia.org The principle is based on the observation that a protein-nucleic acid complex migrates slower through a non-denaturing gel matrix during electrophoresis compared to the unbound nucleic acid molecule. creative-biolabs.comwikipedia.org A labeled nucleic acid probe (DNA or RNA) is incubated with a protein or protein mixture. creative-biolabs.com The samples are then subjected to gel electrophoresis, and the presence of a slower-migrating band (a "shifted" band) indicates the formation of a protein-nucleic acid complex. creative-biolabs.comwikipedia.org

EMSA can be used to assess the binding affinity and specificity of the interaction. creative-biolabs.comwikipedia.org Competition experiments, where excess unlabeled nucleic acid is included, can help determine binding specificity. creative-biolabs.comwikipedia.org EMSA has been used to study peptide binding to RNA. biorxiv.org This technique is applicable to investigating the binding of this compound (if it interacts with nucleic acids) or U5 snRNP proteins to U5 snRNA or other nucleic acid targets.

ChIP Assay

Chromatin Immunoprecipitation (ChIP) is a technique primarily used to investigate protein-DNA interactions within the physiological context of chromatin in cells. sigmaaldrich.com While typically an in vivo assay, the fundamental principle of using antibodies to isolate protein-nucleic acid complexes is relevant to in vitro studies as well, particularly in the context of studying components of ribonucleoprotein complexes. ChIP involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. sigmaaldrich.com The associated DNA is then analyzed to identify the binding sites. sigmaaldrich.com

In the context of U5 snRNP, while ChIP is often used to study the recruitment of snRNPs to chromatin during transcription and splicing in vivo nih.gov, the principles of immunoprecipitation of protein-nucleic acid complexes are foundational and can be adapted or related to in vitro investigations of U5 snRNP protein interactions with nucleic acids. Related techniques, such as RNA Immunoprecipitation (RIP), are specifically designed for studying protein-RNA interactions and involve using antibodies to isolate protein-RNA complexes. oup.com

High-Throughput Screening Methodologies for this compound Derivatives

High-Throughput Screening (HTS) methodologies enable the rapid testing of large libraries of compounds, including peptide derivatives, against a specific biological target. creative-peptides.combmglabtech.com HTS is widely used in drug discovery to identify potential lead compounds. bmglabtech.com For this compound derivatives, HTS can be employed to screen for molecules that modulate interactions involving U5-associated proteins or nucleic acids.

HTS platforms often utilize miniaturized formats, such as 96, 384, or 1536-well plates, and automated liquid handling systems. creative-peptides.combmglabtech.com Various detection methods can be integrated into HTS, including fluorescence-based assays, which are suitable for screening peptide libraries for binding affinity through competitive binding assays. drugtargetreview.comresearchgate.net In such assays, the displacement of a labeled peptide with known binding affinity by an unlabeled test peptide is measured. drugtargetreview.com HTS allows for the rapid identification of "hits" or "leads" that exhibit desired activity, which can then be further characterized using more detailed biochemical and biophysical methods. bmglabtech.com The integration of complex biological systems, such as peptide-based hydrogels for 3D cell culture, into HTS is also being explored to provide more physiologically relevant screening data. nih.gov

Preclinical in Vivo Research Models and Methodologies

Vertebrate Animal Models (excluding human clinical trials)

Vertebrate animal models, particularly rodents, are widely used in preclinical research to study disease pathogenesis and evaluate potential therapeutic agents, including peptides. While the search results discuss the application of these models to various peptides and peptide conjugates, specific detailed findings pertaining directly to a compound explicitly named "U5-Peptide" in these models were not extensively found within the provided snippets.

Mouse models are frequently employed in preclinical studies of peptides, including investigations into collagen-mimetic peptides for detecting pulmonary fibrosis, peptide-drug conjugates for anticancer activity, and amyloid-beta peptides in Alzheimer's disease research raineslab.comcybrexa.comscantox.comnih.gov. Experimental Autoimmune Encephalomyelitis (EAE) mouse models are also used to study demyelinating diseases, often induced using peptides taconic.com. These models allow for the evaluation of peptide effects on disease progression, pathology, and various biological markers. However, specific research findings detailing the effects of a compound explicitly identified as "this compound" in these mouse disease models were not prominent in the search results.

Rat models are also valuable tools in preclinical peptide research, particularly in the study of neurological disorders like Alzheimer's disease, where amyloid-beta peptides and neurotrophic peptides are investigated phypha.irnih.govcyagen.com. Rat models are also utilized for evaluating peptide-drug conjugates in cancer research and for studying metabolic and cardiovascular diseases cybrexa.comwindows.net. While these models provide insights into peptide behavior and efficacy in a physiological setting, specific data on the preclinical testing of a compound explicitly named "this compound" in rat disease models was not extensively found within the provided information.

The chick embryo chorioallantoic membrane (CAM) model is recognized as a cost-effective and versatile in vivo system, particularly useful in cancer research for studying tumor growth, metastasis, angiogenesis, and evaluating the efficacy of potential therapeutic agents, including peptides and nanomaterials imrpress.comnih.govmedsci.orgmdpi.com. The CAM model allows for direct visualization of vascular changes and tumor development. Studies have utilized the CAM model to assess the angiogenic activity of self-assembling peptide scaffolds rsc.org. However, specific research findings detailing the application or effects of a compound explicitly identified as "this compound" within the CAM model were not extensively present in the search results.

Ex Vivo Tissue Analysis

Ex vivo tissue analysis is a valuable methodology in preclinical research to assess the distribution, metabolism, and effects of peptides in isolated tissues after administration in vivo raineslab.comresearchgate.net. This involves the collection of organs and tissues from treated animals for various biochemical, histological, or analytical assays. Techniques such as measuring radioactivity in tissues for biodistribution studies or quantifying specific markers like hydroxyproline (B1673980) have been applied in peptide research raineslab.com. Analysis of peptides in tissue extracts using techniques like HPLC and mass spectrometry is also performed raineslab.comresearchgate.net. While ex vivo analysis is a standard part of preclinical peptide evaluation, specific detailed findings from ex vivo tissue analysis directly related to a compound explicitly named "this compound" were not extensively found within the provided search results.

Imaging Techniques in Live Organisms

Based on the performed search, there is no readily available scientific literature that specifically details preclinical in vivo biodistribution and pharmacodynamic studies for a chemical compound explicitly referred to as "this compound" and provides the requested data tables and detailed research findings for this specific compound.

While the searches yielded information on preclinical peptide research in general, including discussions on biodistribution and pharmacodynamics in various animal models mdpi.comfrontiersin.orgdiva-portal.orgmdpi.comnih.govfirstwordpharma.commdpi.combicycletherapeutics.comacs.orgscirp.orgucd.iecybrexa.comnih.govaccessnewswire.comdntb.gov.ua, and some results mentioned "this compound" with a CAS number and PubChem CID chem960.comguidechem.com, none of these sources provided the specific in vivo biodistribution and pharmacodynamic data for "this compound" required to generate section 6.5 of the article as outlined.

Therefore, it is not possible to generate the detailed content for section 6.5 focusing solely on the chemical compound "this compound" with data tables and specific research findings based on the available search results.

Computational and Biophysical Approaches in U5 Peptide Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between peptides and their target molecules, such as proteins or nucleic acids. Molecular docking aims to predict the preferred binding orientation and affinity of a peptide to a receptor. MD simulations, on the other hand, provide dynamic information about the conformational changes of the peptide and its target, as well as the stability of the complex over time.

These techniques are crucial for understanding the molecular basis of peptide function and for guiding the design of modified peptides with improved properties. For instance, molecular docking can be used to identify potential binding sites on a protein for a given peptide, while MD simulations can assess the stability of the predicted complex and the strength of the interactions mdpi.comnih.gov. Studies have utilized molecular dynamics simulations to investigate peptide aggregation processes and conformational transitions mdpi.com. While the specific application of docking and MD simulations to U5-Peptide is not extensively detailed in the provided search results, these methods are broadly applicable to peptide research and are likely employed in comprehensive studies of this compound interactions and behavior nih.gov. The analysis of protein-peptide models derived from coarse-grained docking can be further refined using short MD simulations to improve the arrangement of amino acid side chains and rescore the models based on interaction energy mdpi.com. MD simulations can also be used to study the conformational dynamics of small peptides over time bonvinlab.org.

Structure Prediction and Design Algorithms (e.g., PEP-FOLD)

Predicting the three-dimensional structure of peptides from their amino acid sequence is a fundamental challenge in peptide research. Unlike larger proteins, peptides often exhibit high flexibility, making their structure prediction more complex. Computational algorithms, such as PEP-FOLD, have been developed to address this challenge bio.toolspitt.eduuniv-paris-diderot.fr.

PEP-FOLD is a de novo peptide structure prediction server that models 3D conformations for peptides, typically ranging from 5 to 50 amino acids bio.toolsresearchgate.net. It utilizes a structural alphabet derived from a hidden Markov model and assembles predicted fragments using a greedy procedure driven by a coarse-grained force field bio.toolspitt.eduuniv-paris-diderot.frresearchgate.net. The algorithm starts from an amino acid sequence and performs multiple simulations to return representative conformations based on energy and population pitt.edu. PEP-FOLD3, an advanced version, can predict structures for linear peptides in solution and in complex with proteins when the interaction site is known researchgate.net. While the search results discuss PEP-FOLD in general and its application to various peptides, a specific application to this compound was not found. However, given this compound is a peptide, such algorithms would be relevant for predicting its potential conformations. Other computational methods also exist for peptide structure prediction, including those based on simulated annealing mdpi.com. The accurate de novo design of constrained peptides with specific shapes and high stability is also being explored using computational methods bakerlab.org.

Bioinformatics and Machine Learning in Peptide Discovery

Bioinformatics and machine learning approaches are increasingly being applied to peptide research, particularly in the discovery and design of novel peptides with desired properties. These methods can analyze large datasets of peptide sequences and associated biological activities to identify patterns and build predictive models nih.govnih.govnih.govmdpi.com.

Machine learning algorithms can be used for tasks such as predicting peptide activity, identifying potential therapeutic peptides, and designing peptides with enhanced characteristics nih.govmdpi.comresearchgate.net. Various traditional machine learning techniques, including Support Vector Machines (SVM), Random Forests (RF), and k-Nearest Neighbors (kNN), have been employed in peptide discovery mdpi.com. Deep learning approaches are also showing promise in predicting peptide bioactivity and properties youtube.com. These computational methods can significantly accelerate the process of identifying promising peptide candidates for further experimental validation, reducing the time and cost associated with traditional discovery methods nih.govnih.gov. While general applications of bioinformatics and machine learning in peptide research are well-documented, specific studies focusing solely on this compound using these methods were not found in the provided search results. However, the principles and techniques discussed are broadly applicable to the study of any peptide, including this compound cecam.org. Machine learning can assist in selecting peptides based on desired criteria and provide insights for peptide optimization youtube.com.

Spectroscopic Methods

Spectroscopic methods are essential experimental techniques used to characterize the structural and biophysical properties of peptides in solution. They provide information about peptide conformation, stability, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific research has utilized solution-state NMR to determine the high-resolution structure of a spider venom peptide identified as U5-scytotoxin-Sth1a rcsb.orglclark.edu. This demonstrates the applicability of NMR in elucidating the structure of peptides, including those potentially related to this compound based on nomenclature or source. NMR spectroscopy can also be used to assess protein folding and stability uzh.ch. Analyzing 1D and 2D NMR spectra of peptides helps in understanding their structure and dynamics chemrxiv.org.

Mass Spectrometry (MS) for Characterization and Interaction Studies

Mass Spectrometry (MS) is a versatile analytical technique used for the identification, characterization, and quantification of peptides eastport.czdiva-portal.orgub.eduthermofisher.com. In peptide research, MS can be used to determine the accurate mass of a peptide, confirm its sequence, identify post-translational modifications, and study peptide-protein interactions eastport.czdiva-portal.orgthermofisher.comnih.gov.

Various MS-based approaches are employed in proteomics to characterize peptides and proteins, including peptide mass fingerprinting and tandem MS (MS/MS) for sequencing eastport.czdiva-portal.orgub.edu. MS can also be used to study non-covalent interactions between peptides and other molecules and to investigate peptide aggregation diva-portal.org. While the provided search results discuss the general applications of MS in peptide and protein analysis and interaction studies, specific data on this compound characterization or interaction studies using MS were not found thermofisher.comnih.govslavovlab.net. However, given its widespread use in peptide research, MS would be a standard tool for characterizing this compound sgs.com.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides in solution americanpeptidesociety.orgnih.gov. By measuring the differential absorption of left and right circularly polarized light, CD can provide information about the presence and proportion of α-helices, β-sheets, turns, and random coil structures within a peptide americanpeptidesociety.org.

CD spectroscopy is widely used to monitor peptide folding, conformational changes induced by environmental factors (such as pH, temperature, or the presence of membranes or binding partners), and the stability of peptide structures americanpeptidesociety.orgnih.gov. It can also be used to assess the binding and folding of membrane-active peptides nih.gov. Research on perfluoroaromatic-reactive peptides has used CD spectroscopy to confirm elements of structure predictions and analyze secondary structure alterations upon reaction rsc.org. While the search results highlight the general utility of CD spectroscopy in peptide research and its application to other peptides, specific CD data for this compound were not presented researchgate.net. However, CD would be a standard method for characterizing the secondary structure of this compound sgs.comatascientific.com.au.

Cryo-Electron Microscopy (Cryo-EM) of this compound Complexes

This compound is also known as Uremic Pentapeptide, and its sequence is Asp-Leu-Trp-Gln-Lys (DLWQK). abbexa.comelabscience.comchem960.com It has been referenced in the context of uremic syndrome and used as a model peptide in various analytical techniques, such as chromatography. dntb.gov.uaacs.org

Despite the general application of Cryo-EM in resolving structures of biological macromolecules and their complexes at high resolution, specific research findings, methodologies, or data tables pertaining to the Cryo-EM analysis of Uremic Pentapeptide (this compound) or its interactions in complex forms were not found within the scope of this research. Therefore, detailed content regarding Cryo-EM studies of this compound complexes, including specific research findings and data tables, cannot be provided based on the available information.

Future Research Directions and Translational Potential Preclinical Focus

Development of Next-Generation U5-Peptide Analogs

The development of next-generation peptide analogs is a crucial area in preclinical research aimed at improving the therapeutic properties of lead peptides. This involves modifying the peptide sequence or structure to enhance characteristics such as stability, potency, selectivity, and pharmacokinetic profiles. Strategies include incorporating non-proteinogenic amino acids, modifying termini (e.g., N-acetylation, C-amidation), introducing conformational constraints like cyclization, and conjugating peptides to other molecules or scaffolds. nih.govnih.govscilit.comnih.govnih.govmdpi.com These modifications can increase resistance to enzymatic degradation, improve binding affinity, and alter distribution within the body. Preclinical studies evaluating these analogs are essential to identify candidates with superior properties for further development.

Strategies for Improving In Vivo Stability and Delivery in Research Models

Improving the in vivo stability and targeted delivery of peptides in research models is a significant challenge in preclinical development. Peptides can be rapidly degraded by proteases and cleared from circulation. patsnap.comnih.govmdpi.comscilit.comrawpeg.com Strategies to address these issues include chemical modifications, conjugation to larger molecules (such as albumin or polyethylene (B3416737) glycol), and encapsulation within delivery systems like nanoparticles. scilit.comnih.govcuny.edunih.govnih.govmdpi.com

Research in this area focuses on developing delivery systems that can protect the peptide from degradation, prolong its circulation time, and facilitate its accumulation at the target site in animal models. For instance, peptide-drug conjugates (PDCs) are being explored to deliver therapeutic payloads specifically to target cells or tissues, enhancing efficacy while potentially reducing systemic toxicity. mdpi.comadcreview.cominsights.bio Preclinical studies utilize various animal models to evaluate the pharmacokinetics, biodistribution, and efficacy of these modified peptides and delivery systems. quotientsciences.com

Combination Therapies in Preclinical Disease Models

Exploring combination therapies involving this compound or its analogs in preclinical disease models is an important research direction. Combining a peptide with other therapeutic agents may offer synergistic effects, allowing for lower doses of individual components, reduced toxicity, and potentially overcoming mechanisms of resistance. Preclinical studies investigate the efficacy of such combinations in relevant animal models of diseases where this compound is being studied. For example, preclinical data has shown that peptide-drug conjugates can demonstrate synergy when combined with chemotherapy or immunotherapy in tumor models. adcreview.com This research helps to identify promising therapeutic combinations that warrant further investigation.

Exploration of Novel Research Areas Based on Mechanistic Insights

Mechanistic studies are crucial for understanding how this compound exerts its effects at the molecular and cellular levels. Insights gained from these studies can open up novel research areas and potential therapeutic applications. Peptides can act through various mechanisms, including binding to cell surface receptors, modulating signaling pathways, or even entering cells to interact with intracellular targets. news-medical.netmdpi.comnih.gov

For instance, understanding the specific receptors or enzymes that this compound interacts with, or the downstream signaling cascades it influences, can lead to the identification of new targets or indications. Preclinical research explores these mechanisms using in vitro and in vivo techniques to elucidate the full scope of this compound's biological activity and inform the development of targeted therapies.

Addressing Research Gaps and Challenges in this compound Biology

Despite ongoing research, there are often research gaps and challenges in fully understanding the biology and therapeutic potential of peptides like this compound. These can include a lack of detailed information on its precise mechanism of action, limited data on its long-term effects in complex biological systems, or challenges in achieving sufficient target engagement in vivo. nih.govscilit.commdpi.commdpi.comnih.gov

Addressing these gaps requires rigorous preclinical research, including in-depth mechanistic studies, the development of more sophisticated research models that better mimic human disease, and the refinement of analytical techniques to accurately measure peptide concentrations and activity in biological matrices. Overcoming challenges related to stability, delivery, and potential immunogenicity in preclinical models is also critical for advancing this compound research. scilit.com

Ethical Considerations in Preclinical Peptide Research

Ethical considerations are paramount in all stages of preclinical research involving peptides, particularly when utilizing animal models. Ensuring the humane care and treatment of animals is a fundamental ethical requirement. peptidecentral.netjocpr.comjocpr.comnih.gov Research protocols must adhere to strict regulatory guidelines and be reviewed by ethical committees. peptidecentral.net

Key ethical considerations in preclinical peptide research include minimizing the number of animals used, refining experimental procedures to reduce pain and distress, and ensuring that studies are designed to yield scientifically valid results that justify the use of animals. nih.gov Transparency and accountability in reporting preclinical findings are also essential for maintaining the integrity of the research process. peptidecentral.net Furthermore, ethical discussions should precede regulatory clarity in the development of experimental therapies. nih.gov

Q & A

Q. How should researchers report negative or inconclusive results from this compound studies?

- Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) or include as supplementary material. Highlight methodological limitations (e.g., low assay sensitivity) and propose alternative hypotheses. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.